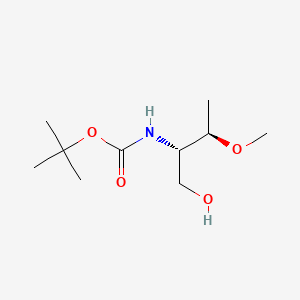

tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate

Description

These compounds belong to the tert-butyl carbamate family, characterized by a carbamate group (-OC(O)NH-) protected by a tert-butyl moiety. The stereochemistry (2S,3R) and substituents (hydroxy, methoxy) suggest applications in chiral synthesis, pharmaceuticals, and intermediates for complex molecules .

Properties

Molecular Formula |

C10H21NO4 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3R)-1-hydroxy-3-methoxybutan-2-yl]carbamate |

InChI |

InChI=1S/C10H21NO4/c1-7(14-5)8(6-12)11-9(13)15-10(2,3)4/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m1/s1 |

InChI Key |

FCAHPLYKWWQRDA-SFYZADRCSA-N |

Isomeric SMILES |

C[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OC |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Coupling of Protected Amino Alcohols with Carbamate Reagents

Another approach involves starting from commercially available tert-butyl (2-hydroxyethyl)carbamate or similar protected amino alcohols:

- Activation : The hydroxy group is activated by conversion to an activated carbonate or ester using reagents such as p-nitrophenyl chloroformate in the presence of a base like N-methylmorpholine.

- Nucleophilic substitution : The activated intermediate is then reacted with nucleophiles (e.g., methoxy-substituted amines or alcohols) to introduce the methoxy group at the desired position.

- Work-up and purification : After reaction completion, aqueous work-up and extraction are performed, followed by purification using flash chromatography with solvent mixtures such as ethyl acetate and hexane.

Synthesis from Chiral Pool Precursors via Protection and Functional Group Manipulation

Starting from chiral amino acids or hydroxy acids, the following steps are typical:

- Protection of amine : Introduction of the tert-butyl carbamate protecting group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Selective methylation : The hydroxy group at the 3-position can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under mild basic conditions to afford the methoxy substituent.

- Stereochemical control : The chiral centers are preserved by using enantiomerically pure starting materials and mild reaction conditions.

- Purification : Chromatographic techniques ensure isolation of the desired stereoisomer.

This route is supported by protocols for the synthesis of tert-butyl N-[(2S,3S)-3-hydroxybutan-2-yl]carbamate and related compounds.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epoxide ring opening | Chiral epoxide + amine, EtOH, 65 °C, 4 h | >80 | High stereoselectivity |

| Carbamate protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | 70-90 | Mild conditions, preserves chirality |

| Hydroxy methylation | Methyl iodide, base (e.g., K2CO3), DMF, rt | 60-85 | Controlled methylation |

| Activation of hydroxy group | p-Nitrophenyl chloroformate, N-methylmorpholine, THF | 75-80 | For carbonate formation |

| Purification | Flash chromatography (EtOAc/hexane mixtures) | - | Essential for stereoisomer isolation |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the structure and stereochemistry, with characteristic signals for tert-butyl groups (~1.4 ppm, singlet), methoxy groups (~3.3-3.5 ppm), and hydroxy protons.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight consistent with the carbamate derivative.

- Optical Rotation : Measurement confirms enantiomeric purity.

- Chromatography : Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) assess purity and separation of stereoisomers.

Summary and Research Insights

- The preparation of tert-butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate involves stereoselective synthetic strategies utilizing chiral epoxides or amino alcohols as starting materials.

- Protection with tert-butyl carbamate groups is typically achieved under mild conditions to preserve stereochemistry.

- Functional group transformations such as methylation and carbonate activation enable introduction of the methoxy group and further functionalization.

- Purification by flash chromatography is crucial to isolate the desired stereoisomer in high purity.

- Yields for individual steps range from moderate to high (60-90%), with overall synthetic efficiency depending on the number of steps and stereochemical complexity.

- Analytical methods confirm the structure and stereochemical integrity of the final product.

This synthesis approach is supported by multiple peer-reviewed protocols and is adaptable for preparing analogs with similar structural motifs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.

Scientific Research Applications

tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in biochemical reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s activity and efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemical Influence :

- The (2S,3R) configuration in analogs like the chloro-phenyl derivative (CAS: 162536-40-5) is critical for bioactivity, as enantiomeric impurities reduce efficacy in drug intermediates .

- In contrast, (2S,3S) isomers (e.g., CAS: 174801-33-3) show distinct crystallographic packing due to altered hydrogen-bonding networks .

Substituent Effects :

- Chloro vs. Methoxy : Chloro groups enhance electrophilicity, making compounds reactive in cross-coupling reactions, while methoxy groups improve solubility in aqueous media .

- Phenyl vs. Aliphatic Chains : Phenyl-containing analogs (e.g., CAS: 160232-08-6) exhibit π-π stacking in solid-state structures, whereas aliphatic chains (e.g., CAS: 188345-71-3) favor flexibility in polymer matrices .

Physicochemical Properties: Density and boiling points vary significantly; the benzyloxy-phenyl derivative (CAS: 174801-33-3) has a density of 1.178 g/cm³ and boiling point of 578.65°C, reflecting its bulky aromatic substituents . Hydroxy groups enhance hydrogen-bond donor capacity, crucial for binding in enzyme inhibitors .

Synthetic Routes: Many analogs are synthesized via organocatalytic enantioselective methods using (2S,3R)-HyperBTM as a catalyst, achieving >90% yield and >95% ee in flow chemistry setups . tert-Butyl carbamates are typically purified via column chromatography, with polar solvents (e.g., CH2Cl2) preferred for maintaining stereochemical integrity .

Biological Activity

tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₉N₁O₄

- Molecular Weight : 205.25 g/mol

- CAS Number : 183793-49-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Enzyme Inhibition

Studies have shown that carbamates can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling .

Biological Activity

- Antioxidant Properties :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of various carbamate derivatives, including this compound. The results indicated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro .

Study 2: Anti-inflammatory Mechanism

In a preclinical trial, researchers investigated the anti-inflammatory properties of this compound in a mouse model of arthritis. The results demonstrated a marked decrease in paw swelling and joint inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate, and what key reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step strategies, including nucleophilic substitution, oxidation, and carbamate protection. For stereochemical control, reaction conditions such as temperature, solvent polarity, and chiral catalysts are critical. For example, in analogous compounds, stereoselective reductions (e.g., using NaBH₄ with chiral ligands) or enzymatic resolution methods are employed to achieve the desired (2S,3R) configuration . Reaction monitoring via thin-layer chromatography (TLC) and intermediate characterization by NMR ensures fidelity at each step.

Q. How can researchers confirm the stereochemical configuration using spectroscopic and crystallographic methods?

- X-ray crystallography : Programs like SHELX refine crystal structures to confirm absolute configuration. For example, SHELXL’s refinement algorithms resolve chiral centers by analyzing anomalous scattering data .

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish diastereomers. In carbamate derivatives, hydroxy and methoxy group orientations produce distinct splitting patterns in H and C NMR spectra .

- Optical rotation : Polarimetry validates enantiomeric purity when compared to literature values for similar compounds.

Q. What are the primary applications of tert-butyl carbamate derivatives in medicinal chemistry?

These derivatives serve as intermediates in enzyme inhibitor design. For example, tert-butyl carbamates with hydroxy and methoxy groups exhibit β-secretase (BACE) inhibition, relevant to neurodegenerative disease research. Their stereochemistry and substituent positioning influence binding to catalytic pockets, as shown in molecular docking studies .

Advanced Research Questions

Q. What experimental strategies resolve data contradictions between NMR and mass spectrometry during characterization?

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, ensuring observed [M+H]⁺ matches theoretical values (e.g., deviation < 2 ppm).

- Isotopic labeling : Introduce C or N labels to track unexpected fragmentation in MS, clarifying structural ambiguities .

- Complementary techniques : Pair NMR with X-ray crystallography to reconcile discrepancies in stereochemical assignments. For instance, conflicting NOE data may arise from dynamic effects, resolved via low-temperature NMR or crystal structure analysis .

Q. How can regioselective functionalization of tert-butyl carbamates be optimized to minimize side reactions?

- Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyls) with silyl or acetyl groups during functionalization.

- Directed metalation : Use directing groups (e.g., pyridyl) to control lithiation sites in aryl carbamates, enabling selective alkylation or halogenation .

- Microwave-assisted synthesis : Accelerate reaction kinetics to favor desired pathways, reducing decomposition or epimerization .

Q. What methodologies study biological target interactions, and how do structural modifications impact binding affinities?

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., ) between carbamates and enzymes like BACE2 .

- Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., replacing methoxy with ethoxy) reveals steric and electronic effects. For example, bulkier tert-butyl groups enhance hydrophobic interactions in enzyme pockets, while polar hydroxy groups improve solubility .

- Cryo-EM/X-ray co-crystallography : Resolves binding modes at atomic resolution, guiding rational design of high-affinity inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.